molecular formula C21H18N2O2 B5767307 6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5767307
M. Wt: 330.4 g/mol
InChI Key: PSCZPJFXAKOFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DMABI, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of isoquinoline derivatives and has been found to have potential applications in various fields such as cancer research, neuroscience, and medicinal chemistry.

Scientific Research Applications

6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in cancer research. It has been found to have anti-tumor activity in various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth and metastasis of cancer cells in animal models.
This compound has also been studied for its potential applications in neuroscience. It has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has been shown to protect against oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. It has been suggested that this compound exerts its anti-tumor and neuroprotective effects through the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been found to inhibit the activity of various enzymes such as topoisomerase II and HDAC.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth and metastasis of cancer cells in animal models. This compound has been shown to protect against oxidative stress and inflammation in the brain. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potential anti-tumor and neuroprotective effects. This compound has been found to have anti-tumor activity in various cancer cell lines and has been shown to protect against oxidative stress and inflammation in the brain. Another advantage of using this compound is its relatively low toxicity compared to other compounds.
One limitation of using this compound in lab experiments is its limited solubility in water. This compound is highly soluble in organic solvents such as DMSO but has limited solubility in water. Another limitation of using this compound is its limited stability in aqueous solutions. This compound is prone to hydrolysis and oxidation in aqueous solutions.

Future Directions

There are several future directions for the study of 6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the mechanism of action of this compound. More studies are needed to fully understand how this compound exerts its anti-tumor and neuroprotective effects. Another direction is the development of this compound derivatives with improved solubility and stability in aqueous solutions. These derivatives could have potential applications in drug development.

Synthesis Methods

6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through a multi-step process. The first step involves the reaction of 3-methylacetophenone with dimethylformamide dimethyl acetal to form 3-methyl-1-(dimethylamino)but-2-en-1-one. The second step involves the reaction of the intermediate product with 2-nitrobenzaldehyde to form this compound. This reaction is catalyzed by a base such as potassium carbonate.

properties

IUPAC Name

6-(dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-13-6-4-7-14(12-13)23-20(24)16-9-5-8-15-18(22(2)3)11-10-17(19(15)16)21(23)25/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCZPJFXAKOFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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